molecular formula C16H18N2O3S B6369179 MFCD18312583 CAS No. 1261910-23-9

MFCD18312583

Cat. No.: B6369179
CAS No.: 1261910-23-9
M. Wt: 318.4 g/mol
InChI Key: KTGCUMDVBUAXNO-UHFFFAOYSA-N
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Description

. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-3(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2H-1,4-Benzoxazine-3(4H)-thione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-3(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzoxazine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

2H-1,4-Benzoxazine-3(4H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-3(4H)-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazine-3(4H)-one: Similar in structure but with an oxygen atom instead of a sulfur atom.

    2H-1,4-Benzothiazine-3(4H)-thione: Contains a sulfur atom in the ring structure, similar to 2H-1,4-Benzoxazine-3(4H)-thione.

    2H-1,4-Benzoxazine-3(4H)-amine: Contains an amine group instead of a thione group.

Uniqueness

2H-1,4-Benzoxazine-3(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions that are not possible with its oxygen or amine analogs. Additionally, the sulfur atom in the thione group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16-6-4-5-15(17-16)13-7-9-14(10-8-13)22(20,21)18-11-2-1-3-12-18/h4-10H,1-3,11-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCUMDVBUAXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683261
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-23-9
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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